molecular formula C15H12O4 B1197954 Emodin anthrone CAS No. 491-60-1

Emodin anthrone

Cat. No.: B1197954
CAS No.: 491-60-1
M. Wt: 256.25 g/mol
InChI Key: LAJSXCAVRQXZIO-UHFFFAOYSA-N
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Description

Emodin anthrone is a naturally occurring compound that belongs to the anthraquinone family. It is a key intermediate in the biosynthesis of various bioactive compounds, including emodin and hypericin. This compound is derived from the reduction of emodin and is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Emodin anthrone, also known as Emodinanthrone, is a natural anthraquinone derivative that has been found to interact with multiple molecular targets. These include inflammatory markers , anti-apoptosis proteins , anti-hypertrophy proteins , anti-fibrosis proteins , and proteins involved in anti-oxidative damage . It also interacts with tyrosine kinases such as mitogen-activated protein kinase (MAPK) , protein kinase C (PKC) , factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK) .

Mode of Action

This compound interacts with its targets to bring about a variety of biological effects. For instance, it has been shown to suppress the activity of HER-2/neu tyrosine kinase in human epidermal growth factor receptor 2 (HER2)/neu-overexpressing breast cancer cells . In colon cancer cells, emodin inhibits the phosphorylation of vascular endothelial growth factor (VEGF) . It also promotes cell survival by interfering with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to have potent anti-cardiovascular activities, including anti-inflammatory , antioxidant damage , inhibition of myocardial cell fibrosis and other pharmacological effects . It also plays a role in the MAP kinase pathway , which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have a variety of biological functions, such as anti-inflammatory , anti-bacterial , anti-cancer and inhibition of oxidative stress . It also has the ability to inhibit cell apoptosis due to the anti-apoptosis effects of survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been revealed that hypoxia decreases the accumulated level of survivin while emodin enhances the expression of survivin . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Emodin anthrone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as protein kinases, which are involved in cell signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell migration and invasion, making it a potential therapeutic agent for cancer metastasis . Furthermore, this compound modulates the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in cellular functions. This compound binds to DNA and inhibits the activity of topoisomerases, enzymes involved in DNA replication and transcription . This binding results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression and cellular responses . This compound also inhibits the activity of certain protein kinases, affecting cell signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound need to be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to achieve therapeutic benefits while minimizing adverse effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the anthraquinone biosynthesis pathway. It is synthesized from precursor molecules such as acetyl-CoA and malonyl-CoA through a series of enzymatic reactions . This compound can also be metabolized into other anthraquinone derivatives, such as emodin and chrysophanol, through oxidation and reduction reactions . These metabolic pathways are regulated by enzymes such as polyketide synthases and cytochrome P450s, which play a crucial role in the biosynthesis and metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion and active transport mediated by transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin anthrone can be synthesized through several methods. One notable method involves the reduction of emodin using stannous chloride (SnCl₂) and hydrochloric acid (HCl) under reflux conditions. This method yields this compound with high efficiency . Another synthetic route involves the regioselective lithiation of benzamide, followed by cyclization and hydrogenation steps to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the aforementioned synthetic routes to achieve high yields and purity. The use of large-scale reactors and precise control of reaction conditions are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: Emodin anthrone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Emodin

    Reduction: this compound

    Substitution: Various substituted anthraquinones

Comparison with Similar Compounds

Emodin anthrone is part of a larger family of anthraquinones, which includes compounds such as chrysophanol, cladofulvin, and aloe-emodin anthrone . Compared to these similar compounds, this compound is unique due to its specific biosynthetic pathway and its role as a key intermediate in the synthesis of hypericin . Other similar compounds include:

This compound’s distinct chemical structure and biological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJSXCAVRQXZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197684
Record name Emodin anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-60-1
Record name 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin anthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 258 °C
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 20 grams of emodin, 1000 mL of acetic acid, 82.8 grams of stannous chloride was heated to reflux. Hydrochloric acid (60 mL) was added slowly in minutes and continued reflux for 1 hour. Remaining 167 mL of HCl was added slowly at reflux and continued for an additional 1 hour. Orange color mixture was cooled to room temperature and left over night. Product was isolated by filtration and washed with water. Finally the product (emodin anthrone) was dried in vacuo at 60° C. to a constant weight to afford 18.1 grams (Yield: 95%) of an orange powder.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
167 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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